molecular formula C8H4F2O4 B102661 4,5-Difluorophthalic acid CAS No. 18959-31-4

4,5-Difluorophthalic acid

Cat. No. B102661
CAS RN: 18959-31-4
M. Wt: 202.11 g/mol
InChI Key: FFSBOABNRUJQFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of these compounds typically involves hydrothermal reactions of metal nitrates with halogenated phthalic acids and various organic ligands. For instance, novel 3D metal-organic frameworks have been synthesized using 4,4'-(hexafluoroisopropylidene)diphthalic acid and 4,4'-bipyridyl, resulting in frameworks with unconventional network topologies . Similarly, coordination polymers have been constructed using 4,4'-(hexafluoroisopropylidene)diphthalic acid and 1,1'-(1,4-butanediyl)bis(imidazole), leading to structures with novel topologies influenced by pH values and central metals . These studies highlight the controllable nature of MOF synthesis and the importance of reaction conditions in determining the final structure of the product.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are diverse, ranging from one-dimensional chains to three-dimensional frameworks with varying topologies. For example, one study describes a 1D chain structure extended by hydrogen-bonding interactions to give a trinodal topology, while other compounds exhibit (5,6)-connected frameworks and self-penetrating nets . The structures of proton-transfer compounds of 4,5-dichlorophthalic acid with various Lewis bases also show a range of low-dimensional hydrogen-bonded structures, including discrete units, linear chains, and two-dimensional sheets . These structural analyses demonstrate the versatility of halogenated phthalic acids in forming complex hydrogen-bonded networks.

Chemical Reactions Analysis

The chemical reactions involving these halogenated phthalic acids often lead to the formation of novel compounds with interesting properties. For instance, the fluorination of tetrafluorophthalic acid with sulfur tetrafluoride results in a variety of perfluorinated aromatic compounds, highlighting the reactivity of these acids under certain conditions . These reactions are not only important for understanding the chemical behavior of halogenated phthalic acids but also for exploring their potential applications in synthesizing new materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as magnetic, adsorptive, thermogravimetric, and photoluminescent properties, have been investigated. The studies reveal that these properties can be tuned by varying the synthesis conditions, such as pH and choice of metal, which in turn affects the resulting structure . For example, the magnetic and adsorptive properties of the MOFs constructed from 4,4'-(hexafluoroisopropylidene)diphthalic acid were detailed, showing the potential utility of these materials in various applications .

Scientific Research Applications

Lanthanide-Metal Organic Frameworks (LMOFs) for Sensing Applications

Lanthanide-metal organic frameworks (LMOFs) synthesized with ligands like 5-boronoisophthalic acid demonstrate significant potential in sensing applications. These LMOFs exhibit dual-fluorescence emission, enhancing the selectivity for the determination of fluoride ions (F-) in solutions. The addition of electron-deficient elements like boric acid tunes the optical properties of LMOFs, improving their sensing efficiency and selectivity. This advancement opens pathways for developing sophisticated sensors with tailored sensitivity and specificity for various analytical and environmental monitoring applications (Yang et al., 2017).

Fluorescent Technology in Neurosurgical Applications

Fluorescent technology, notably employing molecules like 5-aminolevulinic acid, has revolutionized the surgical management of neoplastic and vascular lesions. The integration of microscope-integrated fluorescent modules into surgical workflows enhances the surgeon's ability to differentiate between tissues and make informed decisions during operations. Such advancements are especially pivotal in complex surgeries like vascular and oncologic neurosurgery, underscoring the importance of specialized molecules in medical imaging and surgical precision (Rey-Dios & Cohen-Gadol, 2013).

Catalytic Production of Bio-based Polyester Monomers

The catalytic conversion of derivatives of molecules like 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass is a field garnering attention due to its sustainable approach to producing bio-based polyesters. FDCA serves as a potential substitute for traditional petroleum-derived monomers like terephthalic acid, used in producing polyesters like poly(ethylene terephthalate) (PET). The development of efficient catalysts and understanding of the reaction mechanisms are crucial for advancing this field, indicating the role of chemical compounds in promoting sustainable industrial practices (Zhang et al., 2015).

Lanthanide-MOFs as Luminescent Sensors

Lanthanide-MOFs constructed from mixed dicarboxylate ligands like 4-(pyridin-3-yloxy)-phthalic acid are emerging as selective multi-responsive luminescent sensors. They exhibit exceptional sensing capabilities for various analytes including nitrobenzene derivatives, Fe3+ ions, and Cr2O72- ions. The functionalization of these MOFs with specific ligands enhances their interaction with target molecules, highlighting the potential of chemical compounds in developing highly sensitive and selective sensors for security and environmental monitoring (Zhang et al., 2018).

Safety And Hazards

4,5-Difluorophthalic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is advised to get medical attention .

properties

IUPAC Name

4,5-difluorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBOABNRUJQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349161
Record name 4,5-difluorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluorophthalic acid

CAS RN

18959-31-4
Record name 4,5-difluorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluorophthalic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Fifolt, SA Sojka, RA Wolfe, DS Hojnicki… - The Journal of …, 1989 - ACS Publications
An empirical, substituent chemical shift based additivity method is described for the a priori prediction of 19F chemical shifts in tri-and tetrasubstituted fluoroaromatic compounds. The …
Number of citations: 50 pubs.acs.org
Q Chen, S Wu - The Journal of Organic Chemistry, 1989 - ACS Publications
Difluoromethyl alkanoates 5 and fluorinated and nonfluorinated alkanesulfonates 9 were synthesized in moderate yields by the reaction of alkali metal salts of acids with …
Number of citations: 64 pubs.acs.org
JC Jung, S Baek, OS Park - Il Farmaco, 2001 - Elsevier
A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids was prepared and evaluated for antibacterial activity. The 6-fluoro-2-methyl-1-prenyl-1,4-dihydro-7-(3,5-…
Number of citations: 11 www.sciencedirect.com
AG Gasanov, AG Azizov, IM Akhmedov… - … and Technology of …, 2013 - Springer
Crude oil acids, isolated from high-acid crude oil, were decarboxylated in a continuous flow-through reactor in the presence of nanosized titanium dioxide. We studied the effect of the …
Number of citations: 1 link.springer.com

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